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Compound of Interest

Compound Name: Isobutyloxirane
CAS No.: 23850-78-4
Cat. No.: B1605016
Get Quote
. J

Executive Summary

Isobutyloxirane (1,2-epoxy-4-methylpentane) is a versatile, high-energy chiral building block
utilized in the synthesis of leucine surrogates, peptidomimetics, and complex active
pharmaceutical ingredients (APIs).[1] Its utility stems from the high ring-strain energy (~27
kcal/mol) of the oxirane moiety combined with the steric bulk of the isobutyl side chain.[1] This
guide provides a rigorous technical analysis of its thermodynamic stability, regioselective
reactivity, and handling protocols necessary for reproducible experimental outcomes in drug
discovery.

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7][8]
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Property Value Notes

Also: 1,2-Epoxy-4-

IUPAC Name 2-(2-methylpropyl)oxirane
methylpentane
Racemic; (S)-isomer: 113677-
CAS Number 23850-78-4
37-3
Molecular Formula
Molecular Weight 100.16 g/mol
Boiling Point 104 °C @ 760 mmHg
Density 0.82 g/mL @ 25 °C
Flash Point 9 °C (Closed Cup) High Flammability Hazard
Immiscible in
Solubility Miscible in EtOH, THF, DCM
(slow hydrolysis)

Thermodynamic & Kinetic Stability[1]
Thermal Stability

Isobutyloxirane is kinetically stable at room temperature under inert atmosphere but
thermodynamically unstable due to ring strain.[1]

o Storage Limit:

is mandatory. Long-term storage requires
1]

o Degradation: prolonged exposure to temperatures

initiates slow isomerization to 4-methylpentanal or polymerization, particularly in the
presence of trace Lewis acids (e.g., metal ions from steel containers).[1]

Hydrolytic Stability
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The molecule is relatively stable to neutral water due to the hydrophobicity of the isobutyl
group, which creates a kinetic barrier to solvation of the epoxide oxygen.

 Acidic Hydrolysis: Rapid.[1]
at pH 4.[1] Forms 4-methylpentane-1,2-diol.[1][2]

¢ Basic Hydrolysis: Slow.[1] Stable for hours at pH 10, allowing for selective nucleophilic
substitutions under basic conditions.

Polymerization Risk[1]

e Initiators: Strong Lewis acids (

), mineral acids, and strong bases (
)[1]
e Mechanism: Cationic ring-opening polymerization (CROP) yields polyethers.[1]
« Prevention: Store over activated 3A molecular sieves to remove moisture (co-catalyst for

polymerization) and stabilize with trace triethylamine (buffer) if compatible with downstream
use.[1]

Reactivity Profile & Regioselectivity[1][9][10][11]

The reactivity of isobutyloxirane is defined by the competition between steric hindrance
(isobutyl tail) and electronic activation (oxygen lone pairs).

Nucleophilic Ring Opening ()

Under basic or neutral conditions, nucleophiles attack the least hindered carbon (C1). The
bulky isobutyl group at C2 effectively blocks backside attack, resulting in high regioselectivity
(>95:5).

e Nucleophiles: Primary amines, azides (

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://orgsyn.org/demo.aspx?prep=CV8P0434
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpentane-1_2-diol
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://orgsyn.org/demo.aspx?prep=CV8P0434
https://www.benchchem.com/product/b1605016/docs?utm_src=pdf-body#technical-guide-isobutyloxirane-stability-reactivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605016?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

), thiols (
), alkoxides.[1]

» Outcome: Formation of secondary alcohols with the nucleophile at the terminal position.

Acid-Catalyzed Ring Opening ( -like)

Under acidic conditions, protonation of the oxygen weakens the C-O bonds.[1] The transition
state gains carbocation character. While electronic effects usually favor attack at the more
substituted carbon (C2), the specific steric bulk of the isobutyl group often leads to a mixture of
regioisomers, unlike simpler methyl-substituted epoxides.[1]

e Reagents:

, Lewis Acids (
)-[1]

o Outcome: Mixture of C1 and C2 substitution products.

Diagram: Regioselective Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.
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Reaction Medium (Nu-, pH > 7) Attack at C1 (Less Hindered)

Isobutyloxirane
(C1-C2-Isobutyl)

Reaction Medium

Acidic Conditions
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Path B: Activated Transition State: Electronic vs Steric Lower Selectivil Product Mixture

Partial C+ at C2 Nu at C2 (Inversion) + Nu at C1

Click to download full resolution via product page

Figure 1: Mechanistic divergence of Isobutyloxirane ring opening driven by pH and steric
factors.[1]
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Experimental Protocols
Protocol: Safe Quenching of Unreacted Isobutyloxirane

Objective: Safely destroy excess epoxide after a reaction or for disposal. Principle: Acid-
catalyzed hydrolysis is too exothermic; Nucleophilic opening with thiosulfate is controlled and
redox-neutral.[1]

Reagents:
e Sodium Thiosulfate (

), saturated aqueous solution.[1]

e Phosphate buffer (pH 7.0).[1]
Procedure:

Dilution: Dilute the reaction mixture or waste stream with an equal volume of THF or Ethanol

to ensure homogeneity.
o Preparation: In a separate vessel, prepare a solution of Sat.

(5 equiv relative to estimated epoxide).[1]

» Addition: Slowly add the epoxide solution to the thiosulfate solution at room temperature. Do
not reverse addition.

e Monitoring: Stir for 30 minutes. Verify consumption of epoxide via TLC (stain: p-
Anisaldehyde; epoxide appears as a blue/purple spot) or GC-MS.[1]

» Disposal: The resulting mixture contains the alkyl thiosulfate/diol, which can be disposed of
as aqueous organic waste.

Protocol: Regioselective Aminolysis (Synthesis of
Leucine Analogs)

Objective: Synthesis of
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-amino alcohol via C1 attack.[1]

Step-by-Step:

Setup: Flame-dry a round-bottom flask under

o Solvent: Add Isobutyloxirane (1.0 equiv) in anhydrous Ethanol (0.5 M).

» Nucleophile: Add Primary Amine (1.2 equiv). Note: If amine is volatile, use 3.0 equiv to drive
kinetics.[1]

o Catalyst (Optional): If reaction is sluggish at RT, add 10 mol%

(mild Lewis acid compatible with
regioselectivity).

e Reaction: Stir at 40°C for 12 hours.
o Workup: Concentrate in vacuo. The residue is typically pure enough for the next step.
 Validation:

-NMR should show the disappearance of epoxide protons (
2.4-2.8 ppm) and appearance of the methine proton (
to OH) at

~3.5 ppm.[1]

Visualization of Stability Risks[1]
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Figure 2: Primary degradation pathways and their triggers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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